

Thermodynamic Properties and Stability of 1-Ethylimidazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Ethylimidazole

Cat. No.: B1293685

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of **1-Ethylimidazole** (CAS No: 7098-07-9), a heterocyclic organic compound of significant interest in pharmaceutical synthesis and materials science. This document consolidates available data on its key thermodynamic parameters, including enthalpy of vaporization, and outlines the experimental methodologies for their determination. Furthermore, it explores the thermal stability and decomposition pathways of **1-Ethylimidazole**, offering insights valuable for its application in drug development and other research areas.

Introduction

1-Ethylimidazole is a substituted imidazole that serves as a crucial building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties and stability is paramount for process optimization, safety assessment, and predicting its behavior in various chemical environments. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

1-Ethylimidazole is a colorless to pale yellow liquid under standard conditions. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₂	--INVALID-LINK--
Molecular Weight	96.13 g/mol	--INVALID-LINK--
CAS Number	7098-07-9	--INVALID-LINK--
Density	0.995 g/cm ³ at 20 °C	Sigma-Aldrich
Boiling Point	206.9 ± 9.0 °C at 760 mmHg	Various Suppliers
Flash Point	78.9 ± 18.7 °C	Various Suppliers
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	Various Suppliers

Thermodynamic Properties

The thermodynamic properties of **1-Ethylimidazole** are critical for understanding its energy content and reactivity. The available experimental data is presented below.

Thermodynamic Property	Value	Method	Reference
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	66.0 ± 3.9 kJ/mol	Not specified	--INVALID-LINK--
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data not explicitly found in searches	Combustion Calorimetry (typical)	-
Standard Molar Entropy (S°)	Data not explicitly found in searches	Adiabatic Calorimetry (typical)	-
Liquid Heat Capacity ($C_p(l)$)	Data not explicitly found in searches	Differential Scanning Calorimetry (typical)	-

Note: While specific experimental values for the standard enthalpy of formation, standard molar entropy, and liquid heat capacity were not located in the performed searches, the typical

experimental methods for their determination are well-established and are detailed in the "Experimental Protocols" section.

Stability and Decomposition

Studies on the thermal decomposition of ionic liquids containing the 1-ethyl-3-methylimidazolium cation indicate that **1-ethylimidazole** is a potential thermal degradation product. The decomposition can proceed via an SN2 mechanism, involving nucleophilic attack on the ethyl group.

The activation energy for the formation of **1-ethylimidazole** from the thermal decomposition of 1-ethyl-3-methylimidazolium bromide has been reported. This provides an indication of the energy barrier for its formation in such systems and, conversely, its potential involvement in decomposition pathways under high-temperature conditions.

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of liquid organic compounds like **1-Ethylimidazole** are provided below.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a volatile liquid like **1-Ethylimidazole** is typically determined from its standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of high-purity **1-Ethylimidazole** is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule) to prevent its premature vaporization.
- **Calorimeter Setup:** The bomb calorimeter is assembled with the encapsulated sample and a known amount of water in the surrounding jacket. The bomb is pressurized with a high-purity oxygen atmosphere.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature change of the water in the jacket is recorded with high precision over time until thermal equilibrium is reached.

- **Calculation:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).
- **Correction and Derivation:** Corrections are applied for the heat of combustion of the capsule material and the fuse wire. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Differential Scanning Calorimetry (DSC) for Heat Capacity

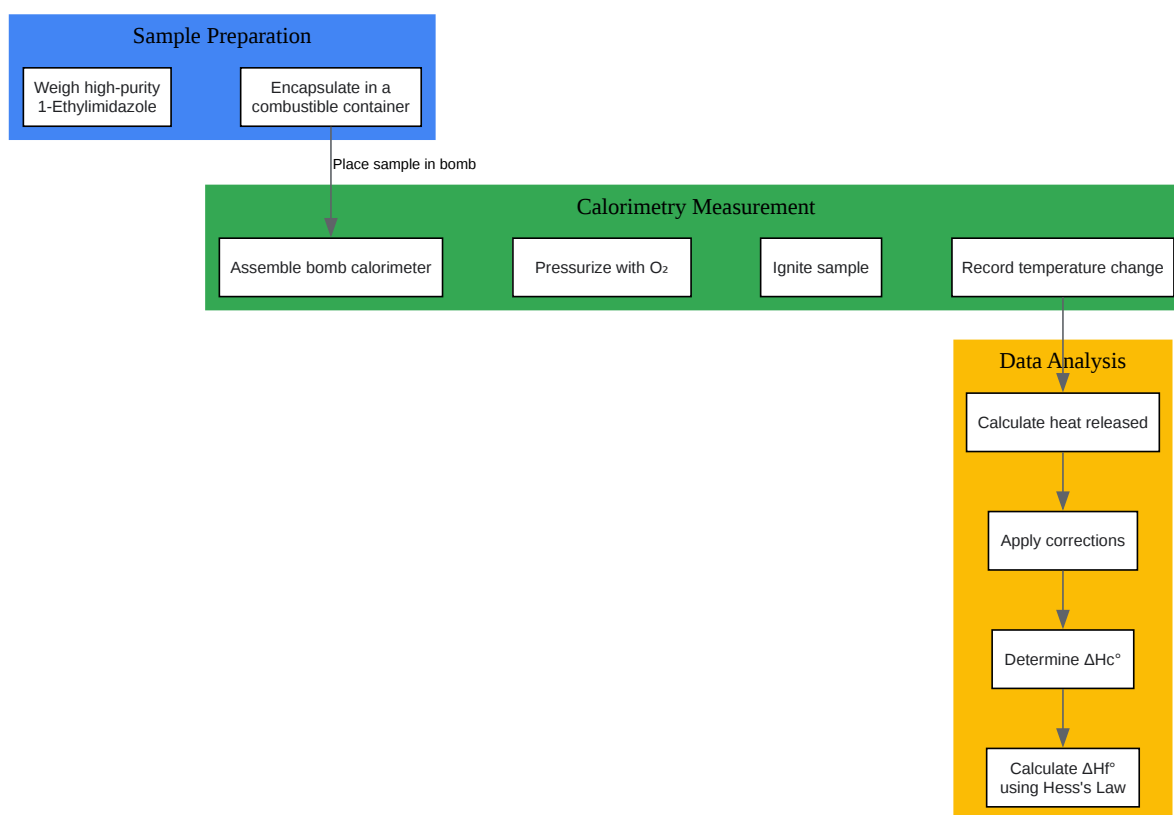
The liquid heat capacity of **1-Ethylimidazole** can be determined using a differential scanning calorimeter.

Methodology (based on ASTM E1269):

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
- **Baseline Determination:** An empty hermetically sealed aluminum pan is run through the desired temperature program to establish the baseline heat flow.
- **Reference Material Scan:** A known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) is scanned under the same conditions.
- **Sample Scan:** A precisely weighed sample of **1-Ethylimidazole** is hermetically sealed in an aluminum pan and subjected to the same temperature program.
- **Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty pan (baseline), and the reference material at a given temperature. The calculation is typically performed by the instrument's software.

Visualizations

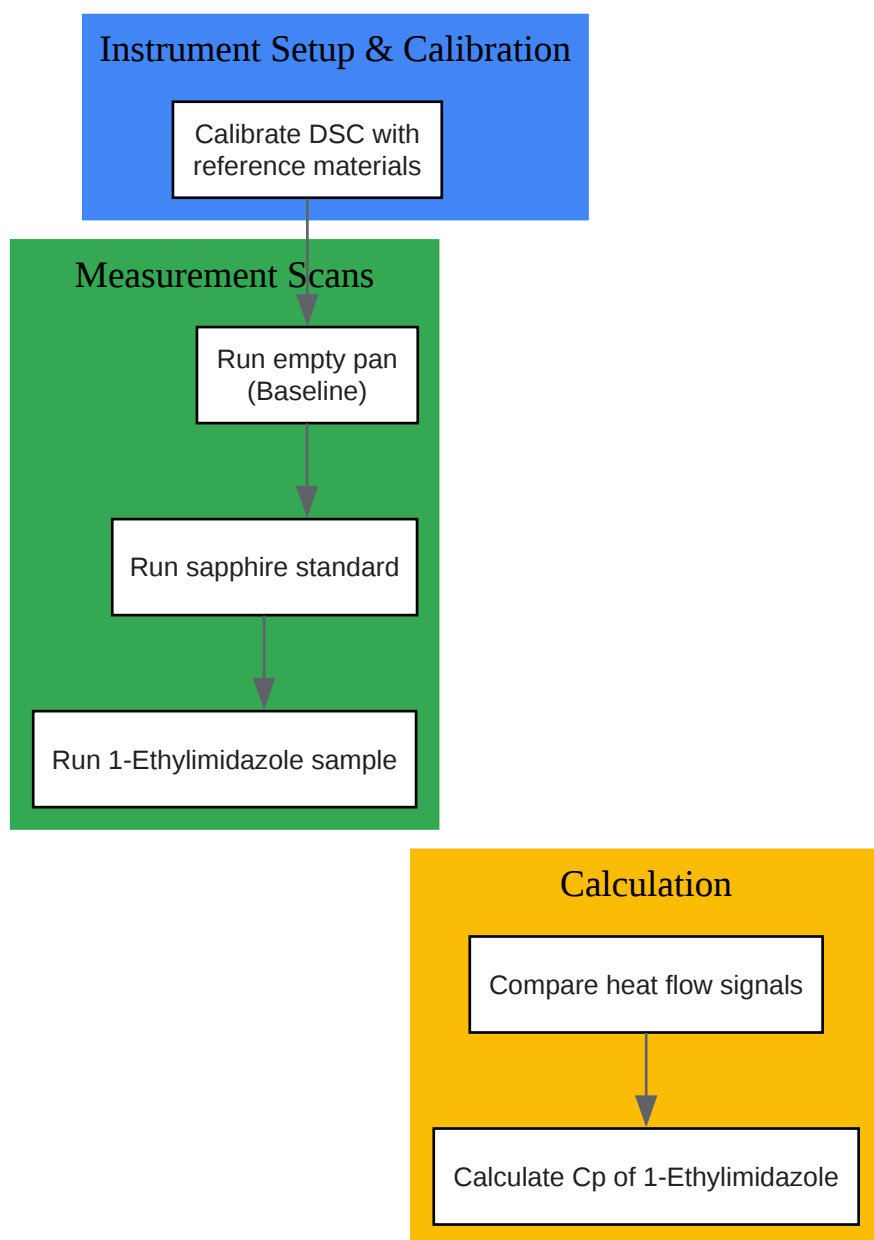
Experimental Workflow for Combustion Calorimetry



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Workflow for determining the enthalpy of formation.

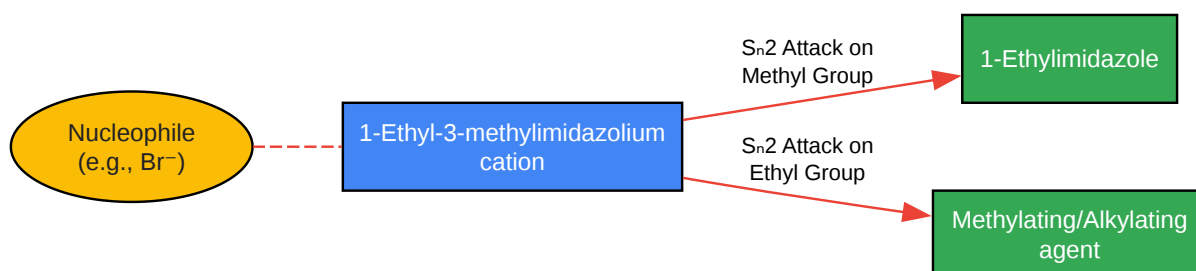
Experimental Workflow for DSC Heat Capacity Measurement



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Workflow for DSC heat capacity determination.

Logical Relationship in Thermal Decomposition



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Simplified S_n2 thermal decomposition pathway.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of **1-Ethylimidazole**. While a key thermodynamic parameter, the enthalpy of vaporization, is documented, a complete experimental data set for properties such as the enthalpy of formation, molar entropy, and liquid heat capacity remains to be consolidated from primary literature. The provided experimental protocols offer a robust framework for the determination of these values. The insights into its thermal stability are crucial for its handling and application in synthesis and formulation. This guide serves as a foundational resource for researchers and professionals, highlighting the importance of a comprehensive thermodynamic and stability profile for this versatile compound.

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